molecular formula C22H33N3O4 B066965 Ac-Leu-Val-Phe-aldehyde CAS No. 160369-84-6

Ac-Leu-Val-Phe-aldehyde

Cat. No.: B066965
CAS No.: 160369-84-6
M. Wt: 403.5 g/mol
InChI Key: AWIJCYLMKAQLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Leu-Val-Phe-aldehyde is a tripeptide aldehyde compound composed of acetylated leucine, valine, and phenylalanine residues. This compound is known for its role as an inhibitor of various proteases, including HIV protease, cathepsin D, and pepsin. Its molecular formula is C22H33N3O4, and it has a molecular weight of 403.52 g/mol .

Scientific Research Applications

Ac-Leu-Val-Phe-aldehyde has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide aldehyde reactions and mechanisms.

    Biology: Serves as an inhibitor in studies of protease activity and protein degradation pathways.

    Medicine: Investigated for its potential therapeutic applications in inhibiting HIV protease and other proteases involved in disease processes.

    Industry: Utilized in the development of protease inhibitors for pharmaceutical applications

Mechanism of Action

Ac-Leu-Val-Phe-aldehyde has been shown to act as a potent HIV protease inhibitor (IC??= 0.9 µM) and to have increased activity against cathepsin D and pepsin (IC??= 37 µM and 100 µM) . Aldehydes have a similar mechanism as ketone inhibitors, as they also form hemiacetals/hemithioacetals with their targeted enzymes .

Safety and Hazards

In case of skin contact with Ac-Leu-Val-Phe-aldehyde, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Leu-Val-Phe-aldehyde typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the peptide chain, the aldehyde group is introduced at the C-terminal phenylalanine residue. This is achieved through selective deprotection and oxidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptide aldehydes .

Chemical Reactions Analysis

Types of Reactions

Ac-Leu-Val-Phe-aldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and hydrazines can react with the aldehyde group under mild conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Ac-Leu-Val-Phe-methyl ester: Similar structure but with a methyl ester group instead of an aldehyde group.

    Ac-Leu-Val-Phe-amide: Similar structure but with an amide group instead of an aldehyde group.

    Ac-Leu-Val-Phe-hydrazide: Similar structure but with a hydrazide group instead of an aldehyde group.

Uniqueness

Ac-Leu-Val-Phe-aldehyde is unique due to its aldehyde group, which allows it to form reversible covalent bonds with protease active sites. This property makes it a potent and selective inhibitor of various proteases, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-acetamido-4-methyl-N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4/c1-14(2)11-19(23-16(5)27)21(28)25-20(15(3)4)22(29)24-18(13-26)12-17-9-7-6-8-10-17/h6-10,13-15,18-20H,11-12H2,1-5H3,(H,23,27)(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIJCYLMKAQLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404937
Record name N-Acetyl-Leu-Val-Phe-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160369-84-6
Record name N-Acetyl-Leu-Val-Phe-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-Leu-Val-Phe-aldehyde
Reactant of Route 2
Ac-Leu-Val-Phe-aldehyde
Reactant of Route 3
Ac-Leu-Val-Phe-aldehyde
Reactant of Route 4
Ac-Leu-Val-Phe-aldehyde
Reactant of Route 5
Ac-Leu-Val-Phe-aldehyde
Reactant of Route 6
Ac-Leu-Val-Phe-aldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.